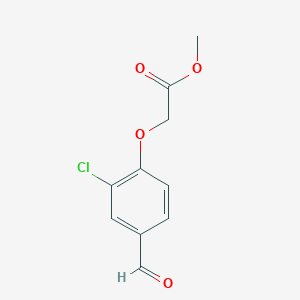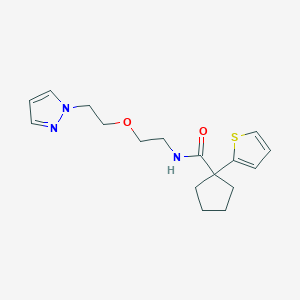
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that includes various pyrazole and thiophene derivatives, which are of significant interest due to their diverse chemical and biological properties. Such compounds have been synthesized and studied for their potential in various applications, excluding drug use and dosage or drug side effects, focusing on their fundamental chemical characteristics and reactivities.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions under basic conditions, leading to high yields and specific structural formations. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol, demonstrating the effectiveness of condensation reactions in constructing complex molecules involving pyrazole and thiophene units (Kariuki et al., 2022).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel pyrazole derivatives, which include detailed molecular modeling and potential as anti-tumor agents, were discussed. These compounds showed significant effects against mouse tumor model cancer cell lines and two human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7) with docking studies (Nassar et al., 2015).
Another study focused on the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Anticancer Applications
Research on N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing efficient color-tunable 4-hydroxythiazole-based fluorophores discussed the potential for creating fluorescent dyes with applications in bioimaging and as molecular probes, highlighting their fluorescence properties and efficiency (Witalewska et al., 2019).
A study on the design, synthesis, cytotoxicity, HuTopoIIα inhibitory activity, and molecular docking studies of pyrazole derivatives as potential anticancer agents revealed that some compounds exhibited superior cytotoxicity and topoisomerase IIα inhibitory activity, suggesting their potential as anticancer agents (Alam et al., 2016).
Antimicrobial and Antioxidant Studies
The synthesis and antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety as potential antibacterial agents were explored. The study highlighted the high antibacterial activities of some compounds, suggesting their use as antibacterial agents (Azab et al., 2013).
Another study discussed the synthesis of lignan conjugates via cyclopropanation, including antimicrobial and antioxidant studies. Some compounds showed excellent antibacterial and antifungal properties, along with profound antioxidant potential, indicating their potential therapeutic applications (Raghavendra et al., 2016).
Propriétés
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-16(17(6-1-2-7-17)15-5-3-14-23-15)18-9-12-22-13-11-20-10-4-8-19-20/h3-5,8,10,14H,1-2,6-7,9,11-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOILLNXKXMVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

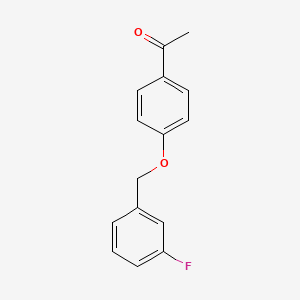
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)
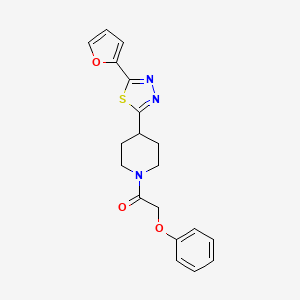
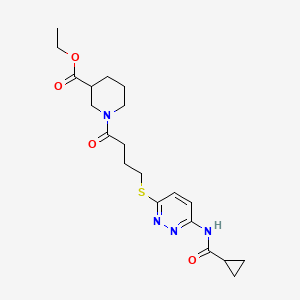
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)

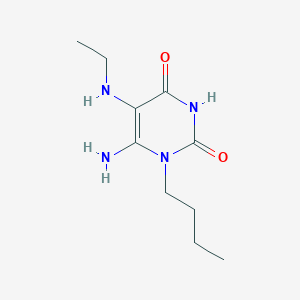
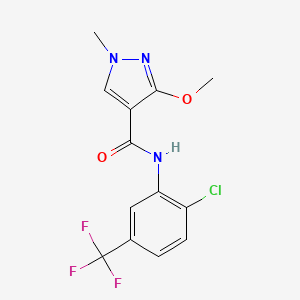
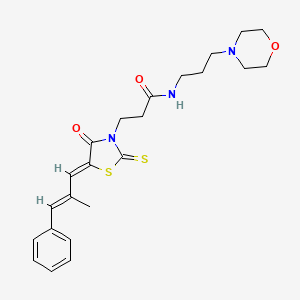
![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)
